molecular formula C13H15BF2N2O3 B12511461 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile

Cat. No.: B12511461
M. Wt: 296.08 g/mol
InChI Key: GKNFLTGUBBMQNB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a difluoromethoxy group, a dioxaborolane moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Difluoromethoxy Group: This step often involves the reaction of a suitable pyridine derivative with difluoromethylating agents such as difluoromethyl phenyl sulfone.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction, typically using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Carbonitrile Group: The carbonitrile group is usually introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure makes it a candidate for drug discovery and development. It can be used as a scaffold for designing inhibitors or modulators of biological targets, such as enzymes or receptors. Its potential bioactivity is of interest in the development of treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic materials. Its boron-containing structure may impart unique properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The boron moiety can participate in reversible interactions with biological molecules, making it a useful pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)-5-bromopyridine-3-carbonitrile: Similar structure but with a bromine atom instead of the dioxaborolane group.

    2-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the carbonitrile group.

Uniqueness

The presence of both the difluoromethoxy group and the dioxaborolane moiety in 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile makes it unique The difluoromethoxy group can enhance metabolic stability and lipophilicity, while the dioxaborolane group provides a site for further functionalization through cross-coupling reactions

Properties

Molecular Formula

C13H15BF2N2O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H15BF2N2O3/c1-12(2)13(3,4)21-14(20-12)9-5-8(6-17)10(18-7-9)19-11(15)16/h5,7,11H,1-4H3

InChI Key

GKNFLTGUBBMQNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)C#N

Origin of Product

United States

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